4-amino-1-cyclopropylpiperidine-3-carbonitrile
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Overview
Description
4-Amino-1-cyclopropylpiperidine-3-carbonitrile, also known as ACPC, is a cyclic compound that is widely used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. It is a highly versatile compound with a variety of applications in the fields of organic synthesis, drug development, and medicinal chemistry. Its molecular structure consists of a cyclopropyl ring, a piperidine ring, and a nitrogen atom. This compound has been extensively studied for its potential use in drug synthesis, and its mechanism of action has been elucidated.
Mechanism of Action
The mechanism of action of 4-amino-1-cyclopropylpiperidine-3-carbonitrile is not fully understood. However, it is believed that the cyclopropyl ring of 4-amino-1-cyclopropylpiperidine-3-carbonitrile is responsible for its biological activity. The cyclopropyl ring is thought to interact with certain proteins in the body, which leads to a variety of biological effects. In addition, the nitrogen atom of 4-amino-1-cyclopropylpiperidine-3-carbonitrile is thought to be involved in the binding of certain drugs to their target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-1-cyclopropylpiperidine-3-carbonitrile have not been extensively studied. However, it has been shown to have anti-inflammatory and antioxidant properties in animal models. In addition, 4-amino-1-cyclopropylpiperidine-3-carbonitrile has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and the inhibition of their activity by 4-amino-1-cyclopropylpiperidine-3-carbonitrile may explain its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
4-amino-1-cyclopropylpiperidine-3-carbonitrile is a highly versatile compound that is widely used in organic synthesis and drug development. It is relatively easy to synthesize, and its mechanism of action is well understood. However, it is important to note that 4-amino-1-cyclopropylpiperidine-3-carbonitrile is a highly toxic compound, and its use in laboratory experiments should be done with caution. Furthermore, 4-amino-1-cyclopropylpiperidine-3-carbonitrile is a relatively unstable compound, and its degradation products can be toxic.
Future Directions
Despite its widespread use as a synthetic intermediate, the biochemical and physiological effects of 4-amino-1-cyclopropylpiperidine-3-carbonitrile are still not fully understood. Further research is needed to elucidate the exact mechanism of action of 4-amino-1-cyclopropylpiperidine-3-carbonitrile and its potential therapeutic effects. In addition, further research is needed to develop safe and effective methods of synthesizing 4-amino-1-cyclopropylpiperidine-3-carbonitrile in a laboratory setting. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 4-amino-1-cyclopropylpiperidine-3-carbonitrile for large-scale production.
Synthesis Methods
4-amino-1-cyclopropylpiperidine-3-carbonitrile can be synthesized from a variety of starting materials, such as ethyl acetoacetate, cyclopropyl bromide, and piperidine. The most common method of synthesis is the Fischer indole synthesis, which involves the reaction of ethyl acetoacetate, cyclopropyl bromide, and piperidine in the presence of an acid catalyst. This reaction produces 4-amino-1-cyclopropylpiperidine-3-carbonitrile in high yield. Other methods of synthesis include the Ugi reaction, the Stork enamine reaction, and the Pictet-Spengler reaction.
Scientific Research Applications
4-amino-1-cyclopropylpiperidine-3-carbonitrile has been studied extensively for its potential use in the synthesis of a variety of drugs and organic compounds. It has been used as an intermediate in the synthesis of a number of drugs, including the anti-inflammatory drug ibuprofen and the anti-depressant fluoxetine. It has also been used as an intermediate in the synthesis of a variety of other organic compounds, such as dyes, fragrances, and surfactants. Furthermore, 4-amino-1-cyclopropylpiperidine-3-carbonitrile has been used as a model compound in the study of the mechanism of action of certain drugs.
properties
IUPAC Name |
4-amino-1-cyclopropylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-7-6-12(8-1-2-8)4-3-9(7)11/h7-9H,1-4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUMIAOKBSOCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C(C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopropylpiperidine-3-carbonitrile |
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